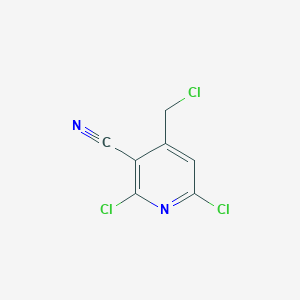
2,6-Dichloro-4-(chloromethyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-4-(chloromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H3Cl3N2 It is a derivative of nicotinonitrile, characterized by the presence of chlorine atoms at the 2 and 6 positions, and a chloromethyl group at the 4 position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(chloromethyl)nicotinonitrile typically involves the chlorination of 4-methyl nicotinonitrile. The process includes the following steps:
Chlorination: 4-methyl nicotinonitrile is treated with chlorine gas in the presence of a catalyst, such as iron(III) chloride, to introduce chlorine atoms at the 2 and 6 positions.
Chloromethylation: The resulting 2,6-dichloro-4-methylnicotinonitrile is then subjected to chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 4 position.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloro-4-(chloromethyl)nicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 6 positions can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include pyridine oxides.
Reduction: Products include amines and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-4-(chloromethyl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-4-(chloromethyl)nicotinonitrile involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the nitrile group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4,6-dimethylnicotinonitrile: Similar structure but with methyl groups instead of chloromethyl.
2,6-Dichloro-4-methylnicotinonitrile: Lacks the chloromethyl group at the 4 position.
2,5-Dichloro-4-methyl-6-(methylthio)nicotinonitrile: Contains a methylthio group instead of a chloromethyl group.
Uniqueness
2,6-Dichloro-4-(chloromethyl)nicotinonitrile is unique due to the presence of both chlorine and chloromethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
Molekularformel |
C7H3Cl3N2 |
|---|---|
Molekulargewicht |
221.5 g/mol |
IUPAC-Name |
2,6-dichloro-4-(chloromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H3Cl3N2/c8-2-4-1-6(9)12-7(10)5(4)3-11/h1H,2H2 |
InChI-Schlüssel |
YBDRFHAAMMNXDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(N=C1Cl)Cl)C#N)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


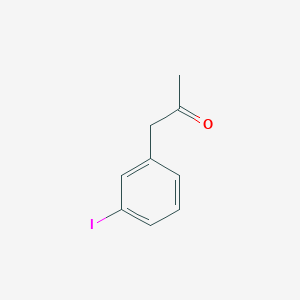
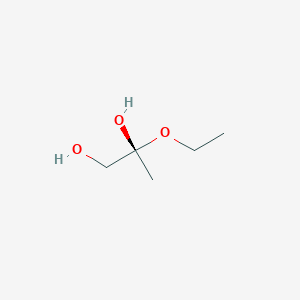
![Tert-butyl 2-[(2-methoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B15072886.png)
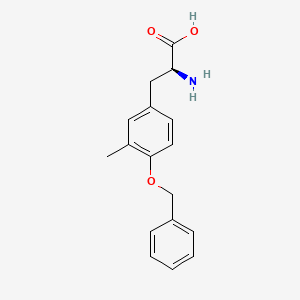
![3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B15072912.png)
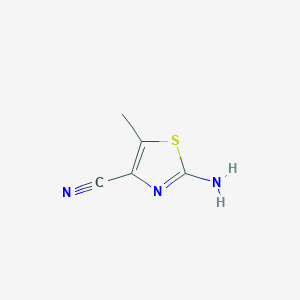
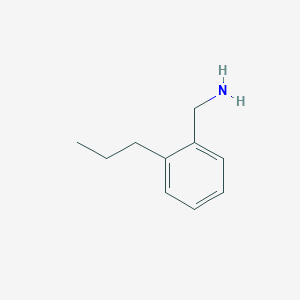

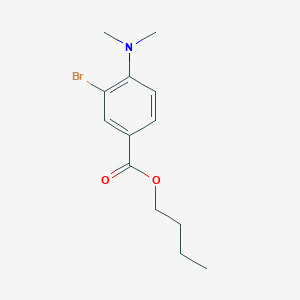
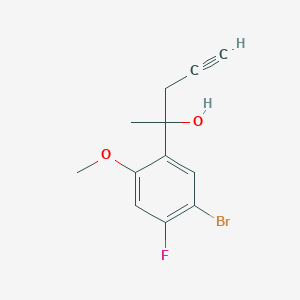
![4-Bromo-2-chlorobenzo[d]oxazole](/img/structure/B15072945.png)
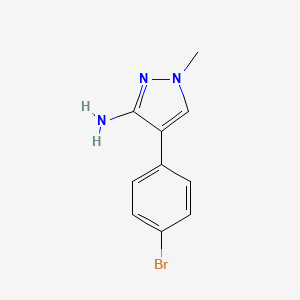
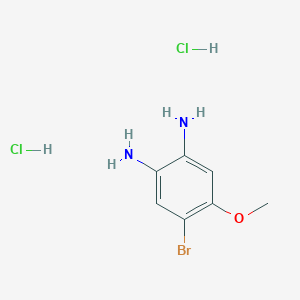
![2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride](/img/structure/B15072954.png)
